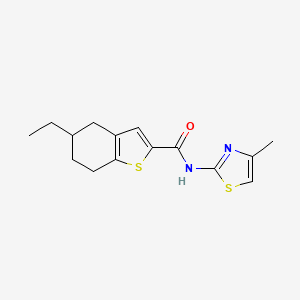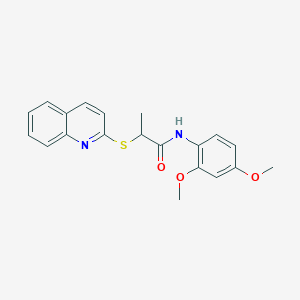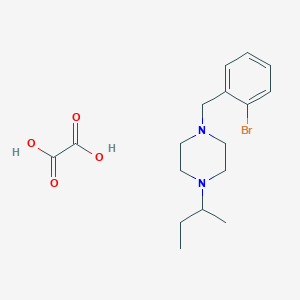![molecular formula C17H22ClFN2O2 B5158783 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CFM-2 is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In
Mécanisme D'action
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine works by binding to the DAT and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and prolongs the duration of dopaminergic neurotransmission. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is highly selective for the DAT and does not significantly affect other monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, a brain region involved in reward and movement. This increase in dopamine levels can lead to behavioral changes, such as increased locomotor activity and enhanced sensitivity to rewarding stimuli. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is its high selectivity for the DAT. This makes it a valuable tool for studying the role of dopamine in the brain without affecting other monoamine systems. However, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine as a potential treatment for addiction. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Another area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine to study the role of dopamine in depression. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, which is a brain region implicated in depression. Finally, there is interest in developing new compounds based on the structure of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine that may have improved pharmacological properties, such as longer half-life and increased potency.
Conclusion:
In conclusion, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a potent and selective inhibitor of the dopamine transporter and has been shown to increase extracellular dopamine levels in the striatum. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has several advantages as a research tool, including its high selectivity for the DAT, but also has limitations, such as its short half-life and limited availability. Future research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine may lead to new treatments for addiction and depression, as well as the development of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-morpholinecarboxylic acid in the presence of a coupling reagent. The resulting product is then treated with piperidine and acetic anhydride to form the final compound. The purity of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine can be assessed by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. Dysregulation of the dopamine system has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and Parkinson's disease. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a valuable tool for studying the role of dopamine in these disorders.
Propriétés
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVULBRUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)